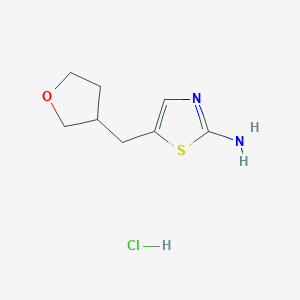

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride

Description

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a tetrahydrofuran (THF) substituent at the 5-position of the thiazole ring, with an amine group at the 2-position. This structure combines the aromatic thiazole core—a heterocycle known for its role in medicinal chemistry—with a THF moiety, which enhances solubility and bioavailability. The hydrochloride salt form improves stability and crystallinity, facilitating pharmaceutical applications .

Key structural attributes:

- Thiazole core: Provides a rigid aromatic scaffold for molecular interactions.

- Amine group: Enables hydrogen bonding and salt formation, critical for target binding and pharmacokinetics.

Properties

IUPAC Name |

5-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c9-8-10-4-7(12-8)3-6-1-2-11-5-6;/h4,6H,1-3,5H2,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCSLHWIZWGGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC2=CN=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with thiazole precursors under specific conditions. One common method includes the use of thiourea and halogenated tetrahydrofuran derivatives in the presence of a base, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in cancer treatment, particularly for tumors exhibiting treatment resistance. The thiazole moiety is known for its role in developing various pharmacological agents, including anticancer drugs.

Potential Activities:

- Antiproliferative Effects: Studies suggest that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines.

- Antiviral Properties: There is emerging evidence that compounds with similar structures exhibit antiviral activities against several viruses.

Antimicrobial Activity

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride has demonstrated significant antimicrobial properties. Thiazole derivatives are known for their efficacy against pathogens such as bacteria and fungi.

Research Findings:

- Minimum Inhibitory Concentrations (MICs): The compound has shown promising results against various bacterial strains, with MIC values ranging from 0.25 to 4 µg/mL against standard strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been evaluated through its effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

- Ferroptosis Induction: Research indicates that thiazole derivatives can induce ferroptosis in cancer cells, enhancing cytotoxicity compared to traditional chemotherapy agents.

- Hybrid Molecule Development: Studies on hybrid molecules combining thiazole structures with histone deacetylase inhibitors show enhanced anticancer activity by targeting multiple pathways simultaneously.

- Structure–Activity Relationship (SAR): Detailed SAR studies indicate that modifications at specific positions on the thiazole ring significantly affect biological activity, leading to the development of more potent analogs.

Mechanism of Action

The mechanism of action of 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structurally related thiazol-2-amine derivatives and their distinguishing features:

Key Observations:

Substituent Impact on Bioactivity :

- The THF-methyl group in the target compound distinguishes it from aromatic substituents (e.g., methoxyphenyl or chlorophenyl). This substitution may reduce steric hindrance and improve solubility compared to bulkier aryl groups .

- Chlorine at the 5-position (as in 5-chloro-thiazol-2-amine hydrochloride) enhances electrophilicity, making it reactive in cross-coupling reactions for agrochemicals .

Synthesis Pathways :

- The target compound likely follows a route similar to other thiazol-2-amine derivatives, involving cyclization of thiourea precursors or coupling of pre-formed thiazoles with THF-containing reagents (e.g., THF-methyl halides) .

- In contrast, 5-(3-chloro-2-ethoxyphenyl)thiazol-2-amine (CAS: 2755722-73-5) is synthesized via Suzuki-Miyaura coupling, leveraging boronic acid intermediates .

Biological Relevance :

- Thiazoles with aryl substituents (e.g., methoxyphenyl) show antimicrobial activity, while THF-containing analogues are hypothesized to target neurological receptors due to THF’s similarity to neurotransmitter scaffolds .

- The discontinued compound [1-(tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride (CAS: 1156720-34-1) highlights the challenges in optimizing THF-containing scaffolds for clinical use .

Physicochemical and Pharmacokinetic Properties

- Solubility : The THF-methyl group improves aqueous solubility compared to purely aromatic analogues (e.g., 5-methoxyphenyl derivatives), as evidenced by the hydrochloride salt’s crystallinity .

- LogP : Estimated LogP for the target compound is ~1.5–2.0, lower than chlorophenyl derivatives (LogP ~2.5–3.0), suggesting better membrane permeability .

- Metabolic Stability : THF rings are prone to oxidative metabolism, whereas chlorine substituents may prolong half-life due to reduced CYP450 susceptibility .

Biological Activity

5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride is a compound featuring a thiazole core and a tetrahydrofuran moiety, which contributes to its biological activity. The thiazole ring is associated with various pharmacological properties, including antimicrobial, antifungal, antiviral, and anti-inflammatory activities. This article delves into the biological activity of this compound, synthesizing available research findings and data.

Chemical Structure and Properties

The compound is characterized by its thiazole structure, which includes:

- Thiazole Ring : A five-membered heterocyclic structure consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

- Tetrahydrofuran Moiety : This cyclic ether enhances solubility and reactivity.

The presence of these structural features suggests potential interactions with biological targets, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to be effective against pathogens such as Leishmania major, where modifications led to reduced intracellular amastigotes in macrophages. This suggests that this compound may similarly possess anti-infective properties .

Anticancer Activity

Thiazole derivatives are also noted for their anticancer effects. Studies have demonstrated that certain thiazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Such mechanisms suggest that this compound could be explored for its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, potentially inhibiting microbial enzymes or influencing signaling pathways associated with inflammation and cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Sulfathiazole | Antimicrobial | Classic thiazole antibiotic |

| Ritonavir | Antiretroviral | Contains a thiazole moiety |

| Abafungin | Antifungal | Thiazole ring enhances activity |

| This compound | Antimicrobial, Anticancer | Unique tetrahydrofuran attachment enhances solubility |

This table highlights the unique aspects of this compound compared to other thiazole-containing compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related thiazole compounds:

- Anticancer Efficacy : Research has shown that certain thiazole derivatives effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

- Antimicrobial Testing : Various derivatives have been tested against a range of pathogens, demonstrating significant antibacterial and antifungal activities.

These findings underline the potential of this compound as a candidate for further research in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((Tetrahydrofuran-3-yl)methyl)thiazol-2-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazides with thiocyanate derivatives, followed by functionalization with tetrahydrofuran (THF)-based reagents. For example, cyclization steps often employ sulfuric acid or iodine in potassium iodide under basic conditions (NaOH) to form the thiazole core . Subsequent alkylation with tetrahydrofuran-3-ylmethyl groups may require THF as a solvent and triethylamine (Et3N) to neutralize HCl byproducts .

- Key Variables : Reaction time (e.g., 3 days for phosphazene coupling ), solvent polarity (DMF for cycloadditions ), and stoichiometric ratios (e.g., 1:1 molar ratio of tetrahydrofuran derivatives to thiazole precursors ).

Q. How is structural characterization of this compound performed, and what intermolecular interactions stabilize its crystal lattice?

- Techniques : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths and angles, while hydrogen bonding (N–H⋯N, C–H⋯F/O) and π-π stacking stabilize the lattice . For example, centrosymmetric dimers via N1–H1⋯N2 bonds are common in thiazole derivatives .

- Data Interpretation : Compare experimental SCXRD data (e.g., C–S bond lengths ~1.73 Å ) with DFT-optimized geometries to validate computational models.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Approach : Use antimicrobial assays (e.g., MIC against E. coli or S. aureus ) and cytotoxicity tests (MTT assay on human cell lines ). Standardize protocols by referencing thiadiazole derivatives with known bioactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydrofuran substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The tetrahydrofuran ring introduces steric hindrance, slowing nucleophilic substitution but stabilizing transition states via oxygen lone-pair interactions. Compare reactivity with non-cyclic ether analogs (e.g., ethoxymethyl derivatives) using Hammett plots or DFT calculations .

- Case Study : In Suzuki-Miyaura couplings, the THF group reduces Pd catalyst efficiency by ~20% compared to less bulky substituents .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Variability in Assay Conditions : Adjust pH (antimicrobial activity of thiadiazoles is pH-dependent ).

- Crystallinity Effects : Recrystallize the compound from CH3OH/THF mixtures to ensure consistent polymorphic forms .

- Statistical Design : Use split-plot designs to account for batch-to-batch variability in bioassays .

Q. How can environmental fate studies be designed to assess the compound’s persistence and metabolite toxicity?

- Framework :

- Degradation Pathways : Hydrolysis under acidic/basic conditions (monitor via LC-MS) and photolysis in UV light .

- Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (EC50) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.